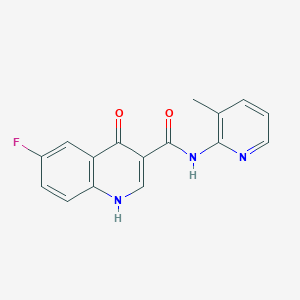

6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide

Description

6-Fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by a fluorine atom at position 6, a hydroxyl group at position 4, and a 3-methylpyridin-2-yl substituent on the carboxamide nitrogen. Quinoline carboxamides are a versatile class of compounds with demonstrated roles in modulating biological targets such as cholesteryl ester transfer protein (CETP), S100 calcium-binding protein A9 (S100A9), and cystic fibrosis transmembrane conductance regulator (CFTR) . The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group may contribute to hydrogen bonding in target interactions.

Properties

IUPAC Name |

6-fluoro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c1-9-3-2-6-18-15(9)20-16(22)12-8-19-13-5-4-10(17)7-11(13)14(12)21/h2-8H,1H3,(H,19,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNKNWOAOWWVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the fluorine and hydroxyl groups. The carboxamide group is then introduced through a series of reactions involving amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a quinoline ketone, while reduction of the carboxamide group yields a quinoline amine.

Scientific Research Applications

6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and biological activities of 6-fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide and related quinoline carboxamide derivatives:

Structure-Activity Relationships (SAR)

Position of Carboxamide: Quinoline-3-carboxamides (e.g., tasquinimod, CETP inhibitors) primarily target metabolic and immune pathways . Quinoline-4-carboxamides (e.g., compound 35) show antimicrobial activity, suggesting the carboxamide position dictates target specificity .

Substituent Effects :

- Fluorine : Enhances metabolic stability; present in the target compound, compound 35, and ’s analogue .

- Hydroxyl vs. Oxo Groups : The target’s 4-hydroxy group contrasts with ivacaftor’s 4-oxo group, which is critical for CFTR potentiation . Hydroxyl may favor solubility but reduce CFTR binding.

- Heterocyclic Moieties :

- The target’s 3-methylpyridin-2-yl group may improve binding to S100A9 or CETP compared to thiazole () or morpholine (compound 35) substituents .

- Bulky groups (e.g., cyclohexyl in ’s compound) correlate with HPGDS inhibition, highlighting steric effects on target engagement .

Biological Activity Trends: Immunomodulation: Tasquinimod’s S100A9 binding suggests quinoline-3-carboxamides with planar substituents (e.g., aryl groups) may favor immune modulation . Lipid Metabolism: CETP inhibitors (e.g., compound 24) lack bulky substituents, possibly allowing better access to the CETP hydrophobic tunnel .

Biological Activity

6-Fluoro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a fluoro and hydroxy group, along with an N-(3-methylpyridin-2-yl) side chain. Its molecular formula is C13H10FN3O2, and it possesses a molecular weight of 253.24 g/mol. The presence of the fluorine atom is significant for enhancing biological activity through improved pharmacokinetic properties.

Research indicates that compounds with similar structures often exhibit multi-target mechanisms, affecting various biological pathways. The quinoline derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression, inflammation, and microbial resistance.

- Anticancer Activity : The compound has shown promise in inhibiting phosphatidylinositol 3-kinase (PI3Kα), a critical target in cancer therapy. In vitro studies demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HCT116 cells, with IC50 values ranging from 0.5 to 5 µM .

- Anti-inflammatory Effects : Similar quinoline derivatives have been reported to inhibit lipoxygenase (LOX) activity, which plays a role in the inflammatory response. The compound's analogs demonstrated LOX inhibition with IC50 values as low as 10 µM .

- Antibacterial Properties : The structure also suggests potential antibacterial activity against Gram-positive and Gram-negative bacteria, although specific data on this compound is limited. Compounds in this class have been shown to interact with bacterial DNA gyrase and topoisomerase IV, disrupting bacterial replication .

Study 1: Anticancer Activity Evaluation

In a study conducted by Sweidan and Sabbah, several N-substituted quinoline carboxamides were synthesized and evaluated for anticancer properties. Among these, the compound exhibited notable inhibition of PI3Kα with an IC50 value of approximately 1 µM . The study concluded that modifications to the quinoline core could enhance potency and selectivity.

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of quinoline derivatives found that compounds similar to this compound inhibited lipid peroxidation by up to 97% and scavenged hydroxyl radicals effectively . These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.